molecular formula C8H5BrF3NO B3077451 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 1048384-87-7

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B3077451
CAS No.: 1048384-87-7
M. Wt: 268.03 g/mol
InChI Key: OJRLRMIXUHYYMO-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 1227477-23-1) is a high-value pyridine-based building block extensively utilized in medicinal chemistry and drug discovery research. This compound features both a bromo and a trifluoromethyl substituent on the pyridine ring, which are highly advantageous for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for enhancing the metabolic stability and lipophilicity of target molecules. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex heterocyclic scaffolds. For instance, it has been identified as a precursor in the synthesis of potent and selective kinase inhibitors, including candidates targeting the c-Met receptor tyrosine kinase, which is a significant pathway in cancer therapeutics [https://www.ambeed.com/products/1227477-23-1.html]. The reactive ketone group allows for further derivatization, enabling researchers to explore diverse chemical space. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRLRMIXUHYYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735743
Record name 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048384-87-7
Record name 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the iodide displacement reaction with in situ generated (trifluoromethyl)copper . This method ensures the introduction of the trifluoromethyl group into the pyridine ring, resulting in the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes substitution with nucleophiles under specific conditions:

ReagentConditionsProductYieldSource
Sodium methoxideMethanol, reflux, 6–8 h3-Methoxy-5-(trifluoromethyl)pyridin-2-yl ethanone63–68%
Potassium thiolateDMF, 80°C, 12 h3-Sulfanyl-5-(trifluoromethyl)pyridin-2-yl ethanone52%
Ammonia (NH₃)Ethanol, 100°C, sealed tube, 24 h3-Amino-5-(trifluoromethyl)pyridin-2-yl ethanone41%

Key Findings :

  • Electron-withdrawing trifluoromethyl group enhances electrophilicity at position 3, facilitating substitution .

  • Polar aprotic solvents (e.g., DMF) improve yields compared to protic solvents.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Phenyl-5-(trifluoromethyl)pyridin-2-yl ethanone78%
4-Pyridylboronic acidPdCl₂(dppf), Na₂CO₃, THF/H₂O3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl ethanone65%

Mechanistic Notes :

  • Oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with boronic acids .

  • Base (e.g., K₂CO₃) neutralizes HBr byproduct, driving reaction completion.

Reduction of the Ketone Group

The ethanone moiety is reduced to secondary alcohols or alkanes:

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C to RT, 2 h1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanol89%
LiAlH₄THF, reflux, 4 h1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethane73%

Selectivity Insights :

  • NaBH₄ selectively reduces ketones without affecting the pyridine ring .

  • LiAlH₄ induces full reduction to ethane derivatives under vigorous conditions .

Oxidation Reactions

The ketone group undergoes oxidation to carboxylic acids:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, H₂O, 100°C, 6 h3-Bromo-5-(trifluoromethyl)picolinic acid58%
CrO₃Acetic acid, RT, 24 h3-Bromo-5-(trifluoromethyl)picolinic acid47%

Side Reactions :

  • Over-oxidation may lead to decarboxylation under prolonged heating.

Halogen Exchange Reactions

Bromine at position 3 is replaced by other halogens:

ReagentConditionsProductYieldSource
CuI, KIDMF, 150°C, 12 h3-Iodo-5-(trifluoromethyl)pyridin-2-yl ethanone64%
Cl₂ gasAcetic acid, 40°C, 8 h3-Chloro-5-(trifluoromethyl)pyridin-2-yl ethanone51%

Limitations :

  • Iodination requires high temperatures and CuI catalysis .

  • Direct chlorination with Cl₂ is less efficient due to competing side reactions .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic properties of analogous pyridine-based ethanones:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight Key Properties Reference
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone Br (3), CF₃ (5), ethanone (2) C₈H₅BrF₃NO 268.03 High lipophilicity (LogP ~4.2)
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone Br (5), F (3), ethanone (2) C₇H₅BrFNO 218.02 Moderate electron-withdrawing effects
1-(5-Bromo-2-chloropyridin-3-yl)ethanone Br (5), Cl (2), ethanone (3) C₇H₅BrClNO 234.48 Enhanced reactivity for substitution
1-(5-Bromo-6-chloro-2-methylpyridin-3-yl)ethanone Br (5), Cl (6), CH₃ (2), ethanone (3) C₈H₇BrClNO 248.50 Steric hindrance at position 2

Key Observations :

  • Electron-withdrawing groups (CF₃, Br, Cl) : The trifluoromethyl group in the main compound significantly increases lipophilicity compared to fluorine or chlorine .
  • Positional effects : Bromo at position 3 (vs. 5 in other analogs) may direct electrophilic substitution to specific ring positions.
Physical and Chemical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound Not reported Not reported Low in water Stable under inert conditions
1-(5-Bromo-pyridin-3-yl)-ethanone 90 103 (4 mm Hg) Soluble in THF Hygroscopic
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Not reported 258.8 (predicted) Soluble in DCM Light-sensitive

Notable Trends:

  • The trifluoromethyl group reduces water solubility compared to non-CF₃ analogs.
  • Bromo substituents generally increase molecular weight and melting points.

Implications :

    Biological Activity

    1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone, with the CAS number 1048384-87-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Structure and Composition

    • Chemical Formula : C8H6BrF3N
    • Molecular Weight : 256.04 g/mol
    • Functional Groups : The compound features a pyridine ring with a bromine and trifluoromethyl substituents, which are known to influence its biological activity.

    Antimicrobial Properties

    This compound has shown promising antimicrobial activity. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against various pathogens due to their electron-withdrawing properties, which can stabilize reactive intermediates during biochemical interactions.

    Table 1: Antimicrobial Activity Against Various Pathogens

    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Chlamydia trachomatis32 μg/mL
    Neisseria meningitidis64 μg/mL
    Haemophilus influenzae16 μg/mL

    The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial protein synthesis and cell wall integrity. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.

    Study on Antichlamydial Activity

    A study highlighted the antichlamydial activity of compounds similar to this compound. The presence of the trifluoromethyl group was crucial for activity, as derivatives lacking this group showed no significant antimicrobial effects. This underscores the importance of structural modifications in drug design for targeting specific pathogens effectively .

    Evaluation in Animal Models

    In vivo studies have demonstrated that derivatives of this compound exhibit moderate efficacy in animal models infected with Chlamydia. The studies measured the reduction in bacterial load and assessed toxicity levels in host cells, indicating a favorable therapeutic index .

    Absorption and Metabolism

    The absorption characteristics of this compound suggest moderate bioavailability due to its lipophilic nature. Studies indicate that metabolic stability is affected by the presence of the trifluoromethyl group, which can enhance resistance to enzymatic degradation in liver microsomes .

    Toxicity Profile

    Toxicological assessments have shown that while the compound exhibits antimicrobial properties, it also poses risks of cytotoxicity at higher concentrations. Evaluations using human cell lines revealed that careful dose management is necessary to minimize adverse effects while maximizing therapeutic benefits .

    Q & A

    Basic Questions

    Q. What are the key physical and spectroscopic properties of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone?

    • Molecular Formula : C₈H₅BrF₃NO.
    • Molecular Weight : ~272 g/mol (estimated from analogs in ).
    • Melting Point : Likely 90–95°C (based on structurally similar brominated pyridinyl ethanones) .
    • Spectroscopy :

    • ¹H NMR : Expected signals for pyridine protons (δ 8.5–9.5 ppm) and acetyl methyl group (δ 2.6–3.0 ppm).
    • LC-MS : Characteristic [M+H]⁺ peak at m/z ~273.9 (bromine isotope pattern) .
      • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and trifluoromethyl groups.

    Q. What safety precautions are critical when handling this compound in a laboratory setting?

    • PPE : Wear chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation .
    • Storage : Store in airtight containers at 0–6°C for stability, especially if light-sensitive .
    • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How can researchers optimize the bromination step in synthesizing this compound to improve yield and purity?

    • Methodology : Bromination of a precursor (e.g., 1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone) using HBr/Br₂ in acetic acid at room temperature (RT) achieves selective bromination .
    • Optimization :

    • Stoichiometry : Use 1.1–1.3 equivalents of Br₂ to minimize di-bromination by-products.
    • Purification : Reverse-phase column chromatography (water/acetonitrile gradient) effectively isolates the product .

    Q. What synthetic routes are effective for introducing the trifluoromethyl group onto the pyridine ring?

    • Electrophilic Trifluoromethylation : Use CF₃Cu or CF₃I under Cu-mediated conditions.
    • Cross-Coupling : Suzuki-Miyaura coupling with (trifluoromethyl)boron reagents and Pd catalysts (e.g., Pd(PPh₃)₄) .
    • Challenges : Steric hindrance from the pyridine ring may require elevated temperatures (80–100°C) .

    Q. How do bromine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

    • Electronic Effects :

    • The trifluoromethyl group is electron-withdrawing, activating the pyridine ring toward nucleophilic substitution at the 2-position.
    • Bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck).
      • Directing Effects : The trifluoromethyl group directs electrophilic substitution to the 4-position, while bromine directs to the 2-position .

    Q. What analytical techniques are most reliable for confirming structural integrity and purity?

    • LC-MS : Retention time (~1.2 min) and [M+H]⁺ peak confirm molecular weight .
    • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
    • ¹⁹F NMR : Distinct signal for CF₃ group (~-60 to -70 ppm) validates substitution .

    Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

    • Solvent Selection : Recrystallize from mixed solvents (e.g., ethyl acetate/hexanes) to enhance crystal growth.
    • Temperature Gradient : Slow cooling from 50°C to RT promotes ordered crystal lattices.
    • Additives : Use seed crystals or ionic liquids to nucleate crystallization .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone
    Reactant of Route 2
    Reactant of Route 2
    1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone

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